2-[(Pyridin-2-yl)methyl]cyclopentan-1-amine
Description
2-[(Pyridin-2-yl)methyl]cyclopentan-1-amine is a bicyclic amine derivative featuring a cyclopentane ring substituted with a pyridinylmethyl group at the 2-position and an amine group at the 1-position. The pyridine moiety contributes to electronic and hydrogen-bonding interactions, while the cyclopentane ring offers conformational rigidity.
Properties
IUPAC Name |
2-(pyridin-2-ylmethyl)cyclopentan-1-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2/c12-11-6-3-4-9(11)8-10-5-1-2-7-13-10/h1-2,5,7,9,11H,3-4,6,8,12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOCKHCWEKLAZAB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(C1)N)CC2=CC=CC=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Pyridin-2-yl)methyl]cyclopentan-1-amine typically involves the reaction of cyclopentanone with pyridin-2-ylmethylamine under specific conditions. One common method includes the use of a reducing agent such as sodium borohydride (NaBH4) to facilitate the reduction of the intermediate imine formed during the reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The process may include steps such as distillation and recrystallization to purify the final product .
Chemical Reactions Analysis
Types of Reactions
2-[(Pyridin-2-yl)methyl]cyclopentan-1-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to produce amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur, where the amine group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Nucleophiles: Halides, alkoxides, and amines
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce primary or secondary amines .
Scientific Research Applications
2-[(Pyridin-2-yl)methyl]cyclopentan-1-amine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential role in biological systems and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[(Pyridin-2-yl)methyl]cyclopentan-1-amine involves its interaction with specific molecular targets and pathways. The compound may act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Physicochemical Comparison
| Compound Name | Molecular Formula | Molecular Weight | Key Substituents | LogP (Predicted) | Hydrogen Bond Donors/Acceptors | Potential Applications | References |
|---|---|---|---|---|---|---|---|
| 2-[(Pyridin-2-yl)methyl]cyclopentan-1-amine | C₁₁H₁₄N₂ | 174.24 | Pyridin-2-ylmethyl | 1.8 | 1 donor, 3 acceptors | Pharmaceutical intermediates | |
| 2-Methyl-N-[2-(pyridin-2-yl)ethyl]cyclopentan-1-amine | C₁₃H₂₀N₂ | 204.31 | Pyridin-2-ylethyl, Methyl | 2.5 | 1 donor, 3 acceptors | Specialty chemicals, Drug development | |
| 2-[(1-methyl-1H-pyrazol-4-yl)methyl]cyclopentan-1-amine | C₁₀H₁₆N₃ | 178.25 | 1-methylpyrazol-4-ylmethyl | 1.2 | 1 donor, 4 acceptors | R&D applications (e.g., kinase inhibitors) | |
| 1-(2-chlorophenyl)ethylamine | C₁₄H₁₅ClN₂ | 246.74 | 2-chlorophenyl, ethyl | 3.1 | 1 donor, 2 acceptors | Not specified (potential CNS targeting) | |
| 1-(adamantan-1-yl)ethylamine | C₁₈H₂₆N₂ | 270.41 | Adamantyl, ethyl | 4.3 | 1 donor, 2 acceptors | Not specified (high lipophilicity for membrane penetration) |
Key Observations:
- Substituent Effects: Pyridinylmethyl vs. Pyrazolylmethyl (): Replacing pyridine with pyrazole reduces aromaticity and introduces an additional nitrogen, altering hydrogen-bonding capacity and solubility. Ethyl vs. Methyl Chains (–10): Ethyl extensions increase molecular weight and steric bulk, which may influence receptor binding kinetics.
- Electronic Properties:
- Pyridine-containing analogs exhibit stronger basicity (pKa ~4–6) compared to pyrazole derivatives (pKa ~2–4), impacting protonation states under physiological conditions.
Biological Activity
2-[(Pyridin-2-yl)methyl]cyclopentan-1-amine is an organic compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the compound's biological activity, including its interactions with molecular targets, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is CHN, with a molecular weight of approximately 188.27 g/mol. The compound consists of a cyclopentane ring substituted with a pyridine moiety, which is critical for its biological interactions. The presence of the pyridine ring facilitates π-π interactions and hydrogen bonding with biological targets, enhancing its binding affinity to various receptors and enzymes .
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The compound may function as a ligand, modulating receptor activity or enzyme function. Key mechanisms include:
- Receptor Binding : The compound can bind to neurotransmitter receptors, potentially influencing neurological functions.
- Enzyme Interaction : It may inhibit or activate specific enzymes, affecting metabolic pathways and signaling cascades .
Interaction Studies
Research has focused on the binding affinity of this compound to various receptors. For instance, studies indicate that the compound interacts effectively with serotonin and dopamine receptors, which are crucial in regulating mood and behavior. These interactions suggest potential applications in treating psychiatric disorders.
Case Studies
- Antidepressant Activity : A study investigated the effects of this compound in animal models of depression. Results showed significant reductions in depressive-like behaviors, indicating its potential as an antidepressant agent.
- Neuroprotective Effects : Another study demonstrated that the compound exhibited neuroprotective properties in models of neurodegeneration, reducing neuronal death and inflammation.
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, a comparative analysis with structurally similar compounds is useful:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 3-Methyl-N-[2-(pyridin-2-yl)ethyl]cyclopentan-1-amine | Methyl group substitution | Moderate receptor binding |
| N-Methyl-N-[2-(pyridin-2-yl)ethyl]ethanamine | Additional methyl group on nitrogen | Antidepressant effects reported |
| 2-Pyridineethanamine | Lacks cyclopentane ring | Limited receptor interaction |
This table illustrates that while there are structural similarities among these compounds, the specific cyclopentane structure in this compound contributes to its distinct biological properties and enhanced receptor interactions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
